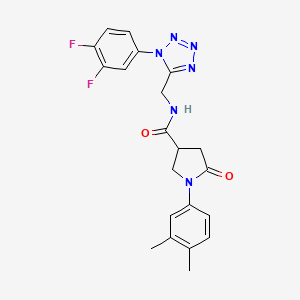

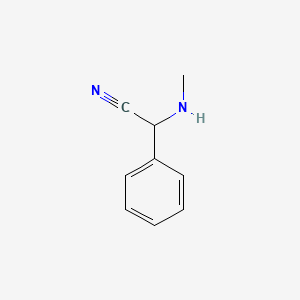

![molecular formula C18H22ClN7O B2974370 2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 896009-02-2](/img/structure/B2974370.png)

2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Molecular Structure Analysis

The International Chemical Identifier (InChI) for a similar compound is provided . This can give you an idea of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Studies have described the synthesis and antimicrobial activity of new pyridine derivatives, utilizing amino substituted benzothiazoles and chloropyridine carboxylic acids to prepare pyridinyl piperazinyl methanones, with detailed structural analysis through elemental and spectral studies (Patel, Agravat, & Shaikh, 2011).

- Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines highlights their synthesis, crystalline structure, and hydrogen bonding patterns, offering insights into their potential applications in designing compounds with specific molecular interactions (Trilleras et al., 2008).

Biological Activities

- Novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one through cycloaddition reactions have been synthesized, with characterizations suggesting potential applications in biological fields due to their unique structural features (Rahmouni et al., 2014).

- A series of pyrazole derivatives with antimicrobial and anticancer activities were developed from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant biological effects in vitro studies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiproliferative Activity

- The synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been reported, identifying compounds with potential as anticancer agents (Mallesha et al., 2012).

Additional Studies

- Further studies have explored the synthesis of novel pyrazolopyrimidines and their derivatives as anticancer and anti-5-lipoxygenase agents, revealing structure-activity relationships that could guide the development of new therapeutic compounds (Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 1A and the D4 dopamine receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor function.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, storage conditions can affect the stability of the compound Additionally, the physiological environment within the body, including pH, temperature, and the presence of other molecules, can affect the compound’s action and efficacy

Propiedades

IUPAC Name |

2-[[6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN7O/c1-24-17-15(12-21-24)16(20-5-10-27)22-18(23-17)26-8-6-25(7-9-26)14-4-2-3-13(19)11-14/h2-4,11-12,27H,5-10H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTUGSKNAVMTBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)

![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2974305.png)

![N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2974308.png)

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)